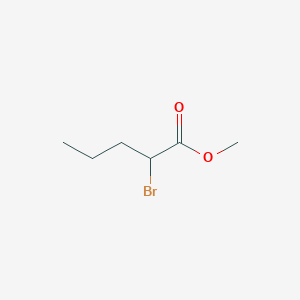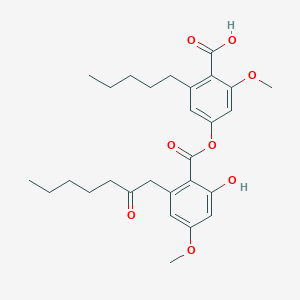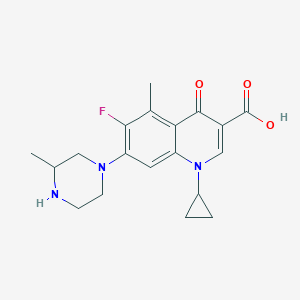
Grepafloxacin
Overview
Description
Grepafloxacin is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat various bacterial infections. It was developed by Otsuka Pharmaceutical Company Limited and licensed to GlaxoWellcome. This compound was primarily used to treat respiratory infections, including those caused by Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market in 1999 .
Mechanism of Action
Target of Action
Grepafloxacin primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in the duplication, transcription, and repair of bacterial DNA .
Mode of Action
This compound exerts its antibacterial activity by inhibiting the aforementioned targets . By inhibiting these essential enzymes, this compound disrupts the process of DNA replication, transcription, and repair within the bacterial cell, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving DNA replication, transcription, and repair . By inhibiting topoisomerase II and IV, this compound disrupts these processes, preventing the bacteria from proliferating .
Pharmacokinetics
This compound is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 70% . It reaches peak plasma levels around 2 hours after administration, then declines bi-exponentially, with an extended half-life of around 12 hours . This compound is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate, while minor metabolites include sulfate conjugates and oxidative metabolites . This compound is mainly excreted in the feces .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the disruption of bacterial DNA replication, transcription, and repair . This results in the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
The action of this compound can be influenced by various factors. The pharmacokinetics of this compound are affected by gender, with these differences relating to variations in body weight . Therefore, environmental factors such as diet, gender, and the presence of certain health conditions can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These are essential enzymes for duplication, transcription, and repair of bacterial DNA . This compound is not recognized by the NorA efflux mechanism in Staphylococcus aureus, thus some strains of Staphylococcus aureus that are resistant to other fluoroquinolones remain susceptible to this compound .
Cellular Effects
This compound has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . It has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens, and sexually transmitted disease pathogens . It also showed a priming effect on neutrophil respiratory burst .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the duplication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to their death .
Temporal Effects in Laboratory Settings
This compound is bactericidal at concentrations close to the MIC . Concentrations above MICs are maintained throughout nearly all of the 24-hour dosing interval . This suggests that this compound has a long-lasting effect on bacterial cells.
Metabolic Pathways
This compound is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate; minor metabolites include sulfate conjugates and oxidative metabolites . The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, while the cytochrome P450 enzyme CYP3A4 plays a minor role .
Transport and Distribution
This compound is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It has a volume of distribution that is larger than those of many other fluoroquinolones and is concentrated in alveolar macrophages, bronchial mucosa, and epithelial lining fluid to a greater extent than are certain other fluoroquinolones .
Subcellular Localization
The specific subcellular localization of this compound was not found in the search results. As a fluoroquinolone antibiotic, this compound likely interacts with bacterial cells at the level of the DNA, where it inhibits topoisomerase II and IV . This suggests that this compound may localize to areas of the bacterial cell where DNA replication and repair occur.
Preparation Methods
The synthesis of grepafloxacin involves several steps:
Conversion of Carboxylic Acid: The carboxylic acid is converted to its dimethyloxazoline derivative by reaction with aminomethyl propanol.
Silylation: Lithium diisopropylamide (LDA) removes a proton from the 8 position, and treatment with trimethylsilyl iodide leads to the silylated intermediate.
Methylation: A second round of LDA generates a carbanion at the only open position, and reaction with methyl iodide leads to the corresponding 5-methyl derivative.
Desilylation and Hydrolysis: Treatment with cesium fluoride breaks the carbon-silicon bond, removing the silyl group, and aqueous acid hydrolyzes the oxazoline to afford the free acid.
Quinolone Formation: The intermediate is then taken on to the quinolone by a scheme similar to that used to prepare difloxacin, with chain elongation by means of Grignard reagent of ethyl bromoacetate.
Chemical Reactions Analysis
Grepafloxacin undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form oxidative metabolites, primarily by the cytochrome P450 enzyme CYP1A2.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Common reagents include LDA, trimethylsilyl iodide, methyl iodide, cesium fluoride, and 2-methylpiperazine. Conditions often involve the use of organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions include various metabolites, such as glucuronide and sulfate conjugates
Scientific Research Applications
Grepafloxacin has been used in various scientific research applications:
Chemistry: It has been studied for its unique chemical properties and synthesis methods.
Biology: Research has focused on its effects on bacterial DNA replication and its interaction with bacterial enzymes.
Medicine: this compound was used to treat respiratory infections and sexually transmitted diseases before its withdrawal. It has also been studied for its pharmacokinetics and pharmacodynamics.
Industry: Although withdrawn, this compound’s synthesis and properties continue to be of interest in pharmaceutical research
Comparison with Similar Compounds
Grepafloxacin is similar to other fluoroquinolones such as ciprofloxacin and levofloxacin. it has unique features:
Methyl Group at Position 5: This enhances its activity against Gram-positive bacteria.
Methyl-Substituted Piperazine at Position 7: This contributes to its long half-life and enhanced Gram-positive activity.
Similar Compounds: Ciprofloxacin, levofloxacin, moxifloxacin, and trovafloxacin are similar compounds, each with unique structural and functional properties
This compound’s unique structure and properties make it a compound of interest despite its withdrawal from the market. Its synthesis, chemical reactions, and applications continue to be studied in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
| Record name | Grepafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |
| Record name | Grepafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119914-60-2 | |
| Record name | Grepafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grepafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grepafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grepafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Grepafloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GREPAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Grepafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Grepafloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. []
Q2: How does the structure of this compound contribute to its activity against Gram-positive bacteria?
A2: this compound possesses a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] This unique structural feature, particularly the methylpiperazine at position 7, is associated with its enhanced Gram-positive activity and long half-life. []
Q3: Does this compound interact with efflux pumps in bacteria?
A3: Research suggests that this compound is less affected by the NorA efflux mechanism in Staphylococcus aureus compared to other fluoroquinolones. [] This could explain why some Staphylococcus aureus strains resistant to other fluoroquinolones remain susceptible to this compound. []
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma levels around 2 hours post-dose. [] It exhibits a relatively long half-life of approximately 12 hours, permitting once-daily dosing. [] It is primarily eliminated through metabolism and excreted mainly in feces, with renal clearance accounting for only 10-15% of the administered dose. []
Q5: How do food and gastric pH affect the absorption of this compound?
A5: Studies indicate that food intake and elevated intragastric pH do not significantly impact the rate and extent of this compound absorption. []
Q6: Are there any gender-related differences in this compound pharmacokinetics?
A6: Yes, pharmacokinetic differences exist between genders, primarily attributed to variations in body weight. []
Q7: How does this compound distribute into different tissues?
A9: Following oral administration, this compound achieves higher concentrations in lung and genital tissues compared to serum. [] It also attains therapeutically effective levels in bile and gallbladder tissues. [] Additionally, its accumulation in polymorphonuclear leukocytes suggests potential efficacy against intracellular pathogens. []
Q8: What is the relationship between this compound exposure and antibacterial response in patients with acute bacterial exacerbations of chronic bronchitis (ABECB)?
A10: Pharmacodynamic analysis in ABECB patients revealed a strong correlation between antibacterial response and the 24-hour area under the inhibitory concentration curve (AUIC). [] AUIC values below 75 appeared inadequate, while values exceeding 175 were optimal for achieving clinical cure. []
Q9: What is the spectrum of activity of this compound?
A11: this compound demonstrates potent in vitro activity against a broad range of bacteria, including: * Gram-positive cocci: Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pyogenes. [, , , , , , , ] * Respiratory Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. [, , , , , , , ] * Atypical respiratory pathogens: Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. [, , , , , , ] * Sexually transmitted disease pathogens: Chlamydia trachomatis and Neisseria gonorrhoeae. [, ] * Anaerobes: Demonstrates higher activity compared to ciprofloxacin and ofloxacin. []
Q10: How does this compound's activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compare to other antibiotics?
A12: this compound exhibits potent activity against PRSP, including those resistant to macrolides and trimethoprim/sulfamethoxazole. [] It consistently demonstrates lower MIC values compared to penicillin, cefuroxime, azithromycin, clarithromycin, and trimethoprim/sulfamethoxazole against PRSP isolates collected globally. []
Q11: Is this compound effective in treating meningitis caused by penicillin-resistant Streptococcus pneumoniae?
A13: In a rabbit meningitis model using a highly penicillin-resistant Streptococcus pneumoniae strain, this compound displayed bactericidal activity comparable to vancomycin and ceftriaxone. []
Q12: How does the in vitro activity of this compound compare to other fluoroquinolones?
A14: this compound generally shows greater activity against Gram-positive cocci, including staphylococci, pneumococci, and streptococci, compared to ciprofloxacin, ofloxacin, and fleroxacin. [] Its activity against Gram-negative bacteria is similar to ofloxacin and sparfloxacin. [, ] While it demonstrates comparable activity to ciprofloxacin against Klebsiella pneumoniae, Shigella spp., Acinetobacter calcoaceticus, and Stenotrophomonas maltophilia, ciprofloxacin is more potent against Pseudomonas aeruginosa. []
Q13: Is this compound bactericidal or bacteriostatic?
A15: this compound exhibits bactericidal activity at concentrations close to the MIC against a wide range of bacteria. [] This is in contrast to macrolides, which are primarily bacteriostatic. []
Q14: How does this compound perform in animal models of respiratory tract infections?
A16: this compound's in vitro activity translates well to in vivo efficacy. It has demonstrated efficacy in animal models of respiratory tract infections, achieving and maintaining concentrations above the MIC for most of the dosing interval. []
Q15: Are there clinical studies supporting the use of this compound for respiratory tract infections?
A17: Yes, several clinical trials have investigated this compound's efficacy in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). [, , , , , , , ]
Q16: What about this compound's effectiveness in ABECB?
A19: Similarly, this compound, at doses of 400 mg or 600 mg once daily, showed equivalent clinical efficacy to amoxicillin or ciprofloxacin in ABECB. [, , , ] Notably, bacterial eradication rates with this compound were superior to amoxicillin in patients with documented infections. [, , ]
Q17: Does this compound show promise in treating infections caused by atypical respiratory pathogens?
A20: this compound demonstrates potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. [] An open-label clinical study suggested its effectiveness in treating atypical pneumonia caused by these pathogens. []
Q18: What about its efficacy against sexually transmitted infections?
A21: Clinical trials indicate that single-dose this compound is as effective as cefixime in treating uncomplicated cervical gonorrhea in women. [] Moreover, it shows promising activity against extragenital gonococcal infections. [] Another study demonstrated equivalent efficacy to doxycycline in treating chlamydial cervicitis. []
Q19: What are the known mechanisms of resistance to this compound?
A22: Resistance to fluoroquinolones, including this compound, typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. [] These mutations reduce the binding affinity of the drug to its target enzymes. [] Additionally, efflux pumps can contribute to resistance by actively expelling the drug from bacterial cells. []
Q20: What is the safety profile of this compound?
A24: Clinical trials and post-marketing surveillance data indicate that this compound is generally well-tolerated. [, , ] The most frequently reported adverse events are gastrointestinal, primarily nausea and dyspepsia. [, , , , ] Other potential side effects include headache, insomnia, photosensitivity, and rash, though these occur less frequently. [, ]
Q21: Does this compound pose a risk of QT interval prolongation?
A25: While QT prolongation has been reported with some fluoroquinolones, this compound has not been associated with a significant risk of QT prolongation in clinical trials. [, ]
Q22: Are there specific drug delivery strategies being explored for this compound?
A26: Research has explored using contact lenses as a delivery system for this compound in ophthalmic applications. Studies demonstrated successful impregnation of both low and medium water content contact lenses with this compound, achieving high drug concentrations after short exposure times. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
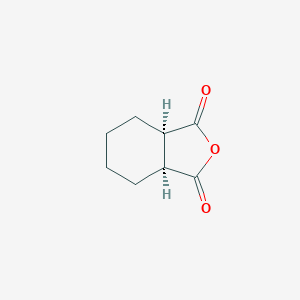
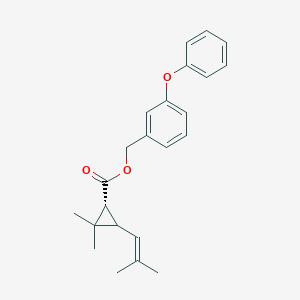
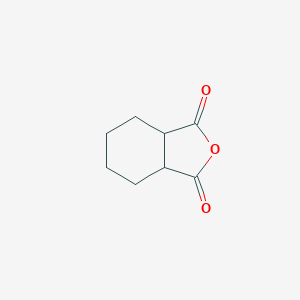
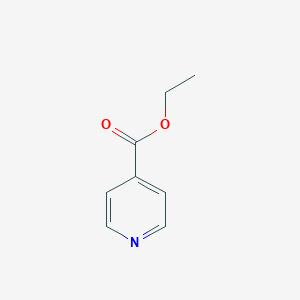
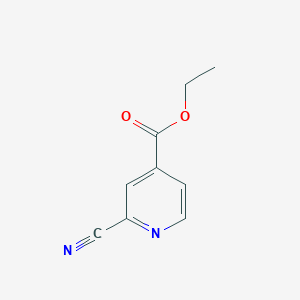
![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)
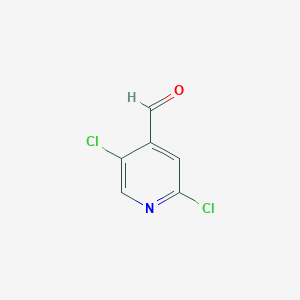
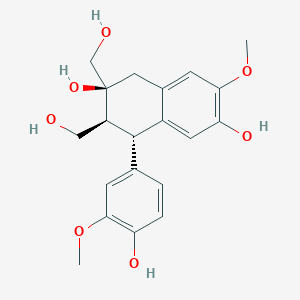
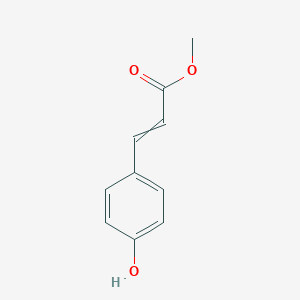
![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

